molecular formula C10H12Cl2N2 B491241 1-(2,3-Dichlorophenyl)piperazine CAS No. 41202-77-1

1-(2,3-Dichlorophenyl)piperazine

Cat. No.: B491241
CAS No.: 41202-77-1
M. Wt: 231.12g/mol
InChI Key: UDQMXYJSNNCRAS-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

1-(2,3-Dichlorophenyl)piperazine, also known as 2,3-DCPP, primarily targets dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and motor control. Additionally, it is suggested that 2,3-DCPP may have activity at serotonin receptors, similar to its close analogue 3-chlorophenylpiperazine . It also acts as a potent inhibitor of DHCR7 , the last enzyme in cholesterol biosynthesis .

Mode of Action

2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors The exact nature of its interaction with serotonin receptors is unclear . As an inhibitor of DHCR7, it prevents the conversion of 7-dehydrocholesterol to cholesterol .

Biochemical Pathways

The activation of dopamine receptors by 2,3-DCPP can influence several biochemical pathways. These include the adenylate cyclase pathway , the phospholipase C pathway , and the MAP kinase pathway , all of which are involved in signal transduction within the cell. The inhibition of DHCR7 disrupts the cholesterol biosynthesis pathway , potentially leading to a decrease in cellular cholesterol levels .

Pharmacokinetics

It is known that 2,3-dcpp is a precursor in the synthesis of aripiprazole and one of its metabolites , suggesting that it may be metabolized in a similar manner.

Result of Action

The activation of dopamine receptors by 2,3-DCPP can lead to a variety of cellular responses, depending on the specific receptor subtype and the cell type. These might include changes in neuron firing rates, alterations in gene expression, and modifications to synaptic plasticity. The inhibition of DHCR7 and the resulting disruption of cholesterol biosynthesis could potentially affect the structure and function of cell membranes, as cholesterol is a key component of these membranes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and sulfonates, with reactions typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted phenylpiperazines and their derivatives, which have applications in pharmaceuticals and other industries .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMXYJSNNCRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961499
Record name 1-(2,3-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41202-77-1
Record name 1-(2,3-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41202-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorophenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041202771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dichlorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(2,3-Dichlorophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891W3EV0B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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